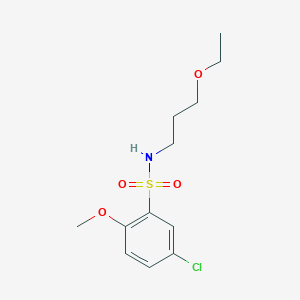
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide, also known as CNMN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cancer cell growth, oxidative stress, and inflammation. N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been shown to inhibit the activity of several enzymes, including caspase-3, which is involved in apoptosis, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation, and neuroprotection. Additionally, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been found to have low toxicity and does not cause significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide for lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safe and viable option for in vitro and in vivo studies. However, one of the limitations of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of scientific research. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide will be important for determining its potential clinical applications. Overall, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide is synthesized through a multi-step process that involves the reaction between 2-chlorobenzyl chloride and 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide as a white solid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)-4-methoxy-1-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C18H16ClNO3S |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c1-23-17-10-11-18(15-8-4-3-7-14(15)17)24(21,22)20-12-13-6-2-5-9-16(13)19/h2-11,20H,12H2,1H3 |
Clave InChI |
KEYHMEFEEMVWPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















